Voacangine

Cardiotoxicity hERG channel Cardiac safety pharmacology

Thermosensation and pain researchers often lack access to a well-characterized, stimulus-selective TRPM8 antagonist that spares cold-induced activation. Voacangine (CAS 510-22-5) resolves this gap as a natural-product-derived dual TRPV1/TRPM8 antagonist and TRPA1 agonist from Voacanga africana root bark. • TRPM8: competitively inhibits menthol binding (IC50=9 μM); spares cold activation • TRPV1 antagonist (IC50=50 μM) & TRPA1 agonist (EC50=8 μM) for TRP crosstalk studies • hERG blocker (IC50=2.25 μM) for cardiac safety pharmacology • Ibogaine semi-synthetic precursor (≥0.8% direct yield); anti-angiogenic via HIF-1α/VEGF suppression (IC50=18 μM); ≥98% HPLC purity with full analytical certification

Molecular Formula C22H28N2O3
Molecular Weight 368.5 g/mol
Cat. No. B1247889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVoacangine
Synonymsvoacangine
Molecular FormulaC22H28N2O3
Molecular Weight368.5 g/mol
Structural Identifiers
SMILESCCC1CC2CC3(C1N(C2)CCC4=C3NC5=C4C=C(C=C5)OC)C(=O)OC
InChIInChI=1S/C22H28N2O3/c1-4-14-9-13-11-22(21(25)27-3)19-16(7-8-24(12-13)20(14)22)17-10-15(26-2)5-6-18(17)23-19/h5-6,10,13-14,20,23H,4,7-9,11-12H2,1-3H3/t13-,14+,20+,22-/m1/s1
InChIKeyMMAYTCMMKJYIAM-PHKAQXKASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Voacangine Overview


Voacangine (12-methoxyibogamine-18-carboxylic acid methyl ester) is a monoterpenoid indole alkaloid of the iboga class found predominantly in the root bark of Voacanga africana, as well as in Tabernanthe iboga and various Tabernaemontana species [1]. The compound is characterized by a C16-carboxymethyl ester moiety that distinguishes it from closely related iboga alkaloids such as ibogaine [2]. Voacangine exhibits a distinctive pharmacological profile as a dual TRPV1/TRPM8 antagonist and TRPA1 agonist, and serves as a critical semi-synthetic precursor for ibogaine production due to its higher natural abundance in V. africana [3].

WorkflowTRP channel pharmacology probe
SelectionIboga scaffold synthesis precursor
ContextAngiogenesis pathway study fit

Voacangine Differentiation


The iboga alkaloid class cannot be treated as functionally interchangeable for procurement decisions due to pronounced differences in target selectivity, cardiac safety profiles, chemical stability, and synthetic utility. Voacangine's C16-carboxymethyl ester group confers distinct TRP channel pharmacology—including stimulus-selective TRPM8 antagonism not observed with ibogaine—and influences hERG channel blockade potency, oxidation stability, and suitability as a semi-synthetic precursor [1][2]. Additionally, voacangine exhibits unique anti-angiogenic activity via HIF-1α/VEGF suppression at an IC50 of 18 μM in HUVECs, a property not shared across all iboga congeners [3]. These compound-specific attributes necessitate evidence-based selection rather than generic substitution.

TRPM8 antagonism profile may not transfer to ibogaine or other iboga congeners
hERG channel interaction potency differs; cardiotoxicity interpretation may shift
Anti-angiogenic activity via HIF-1α/VEGF is not class-wide; compound-specific review required

Voacangine Evidence & Comparisons


hERG Blockade Potency Comparison

In a direct head-to-head comparison using whole-cell patch clamp electrophysiology in HEK 293 cells, voacangine demonstrated higher potency hERG channel blockade than ibogaine, with a lower IC50 indicating greater interaction with the cardiac potassium channel [1]. This has direct implications for cardiotoxicity risk assessment and drug interaction studies.

hERG Blockade Potency
Head-to-head
Voacangine IC50 2.25 μM vs ibogaine 3.53–4.09 μM (1.6–1.8× higher potency)
Supports hERG channel interaction assessmentHEK cell patch clamp; voltage-dependent blockade
Cardiotoxicity hERG channel Cardiac safety pharmacology

Stimulus-Selective TRPM8 Antagonism

Voacangine is the first naturally occurring TRPM8 antagonist reported to compete with menthol binding, with an IC50 of 9 μM, and exhibits stimulus-selective inhibition—blocking chemical agonist-induced activation while sparing cold-induced activation [1]. This profile is structurally unique among iboga alkaloids; ibogaine does not share this characterized TRPM8 antagonist activity.

TRPM8 Antagonism
Class-level inference
Menthol-competitive IC50 9 μM; stimulus-selective (spares cold)
Supports TRPM8 pharmacology studiesIbogaine lacks reported TRPM8 antagonist activity
TRP channels Pain research Thermosensation Natural product pharmacology

TRPV1/TRPA1 Dual Modulation

Voacangine exhibits a distinctive dual functional profile: competitive TRPV1 antagonism (IC50 = 50 μM against capsaicin) combined with TRPA1 agonism (EC50 = 8 μM) [1]. In contrast, ibogaine does not share this characterized dual TRP channel modulation pattern, representing a class-level functional differentiation.

TRP Dual Modulation
Class-level inference
TRPV1 antagonist IC50 50 μM; TRPA1 agonist EC50 8 μM
Supports TRP crosstalk research contextNot characterized for ibogaine
TRPV1 antagonist TRPA1 agonist Pain signaling Calcium imaging

Oral Bioavailability & Pharmacokinetics

In a preclinical pharmacokinetic study in male Wistar rats, voacangine demonstrated low absolute oral bioavailability of 11-13% following administration as pure compound and as V. africana extract, with significant differences in first absorption rate constant between the two formulations [1]. While comparative ibogaine bioavailability data under identical conditions are not available from this study, voacangine's low oral exposure contrasts with ibogaine's known clinical oral administration for addiction treatment, suggesting class-level PK differentiation.

Oral Bioavailability
Supporting evidence
11–13% absolute bioavailability in rats
Supports formulation-exposure reviewLC-ESI-MS/MS; pure compound and extract
Pharmacokinetics Bioavailability ADME Preclinical development

Anti-Angiogenic Activity: HIF-1α/VEGF

Voacangine inhibits HUVEC proliferation with an IC50 of 18 μM without cytotoxic effects and suppresses VEGF-induced tube formation and chemoinvasion in vitro, as well as in vivo angiogenesis in the chorioallantoic membrane assay at non-toxic doses [1]. This anti-angiogenic activity has been the subject of a patent application for pharmaceutical compositions comprising voacangine as an active ingredient [2]. This activity is not characterized for ibogaine, representing a functional differentiation within the iboga alkaloid class.

Angiogenesis Inhibition
Supporting evidence
HUVEC IC50 18 μM; HIF-1α/VEGF suppression; CAM assay inhibition
Supports angiogenesis endpoint reviewNon-cytotoxic concentrations; patent context
Angiogenesis HIF-1α VEGF Cancer research Endothelial biology

Ibogaine Precursor: Yield & Stability

Voacangine can be isolated from V. africana root bark in ~0.8% yield of dried weight, with an additional ~50% yield obtainable via cleavage of iboga-vobasinyl dimers, nearly doubling total voacangine recovery [1]. This extraction yield is significantly higher than direct ibogaine isolation from T. iboga. Furthermore, the C16-carboxymethyl ester group in voacangine confers enhanced oxidation stability compared to ibogaine, particularly in the indole ring where ibogaine readily forms 7-hydroxy- or 7-peroxy-indolenine oxidation products [2].

Precursor Yield
Head-to-head
~0.8% extraction; ~50% more via dimer cleavage; enhanced oxidation stability
Supports synthesis route selectionV. africana root bark; dimer cleavage protocol
Semi-synthesis Natural product extraction Chemical stability Oxidation resistance Process chemistry

Voacangine Applications


TRP Channel Pharmacology Studies

Voacangine is uniquely suited for TRP channel research requiring a natural product-derived, stimulus-selective TRPM8 antagonist that competes with menthol (IC50 = 9 μM) while sparing cold-induced activation, combined with TRPV1 antagonism (IC50 = 50 μM) and TRPA1 agonism (EC50 = 8 μM) [1]. This profile makes voacangine the compound of choice for investigating thermosensation, pain signaling, and TRP channel crosstalk, where ibogaine lacks this characterized TRP modulation pattern. Researchers should verify TRP channel expression systems and calcium imaging protocols for reproducibility. [1]

Cardiac Safety & hERG Studies

Voacangine serves as a well-characterized hERG channel blocker (IC50 = 2.25 ± 0.34 μM) for cardiac safety pharmacology studies and structure-activity relationship investigations of iboga alkaloid cardiotoxicity [1]. Its higher hERG potency compared to ibogaine (IC50 = 3.53-4.09 μM) makes it a valuable comparator compound for assessing the impact of the C16-carboxymethyl ester moiety on cardiac ion channel interactions. Procurement should specify the source (extracted vs. semi-synthetic) as hERG blockade data may vary. [1]

Ibogaine Semi-Synthesis & Derivatization

Voacangine is the preferred starting material for semi-synthetic ibogaine production and iboga scaffold derivatization due to its higher natural abundance (~0.8% direct extraction yield, ~1.5-1.6% after dimer cleavage) and enhanced oxidation stability conferred by the C16-carboxymethyl ester group [1][2]. Procurement specifications should include purity (commercial sources typically offer ≥95%), plant source (V. africana root bark preferred for yield), and analytical certification (HPLC-DAD or LC-MS) to ensure reproducible synthetic outcomes. [1][2]

Angiogenesis Research: HIF-1α/VEGF Inhibition

Voacangine is a validated chemical probe for angiogenesis research, inhibiting HUVEC proliferation with an IC50 of 18 μM and suppressing VEGF-induced tube formation and in vivo angiogenesis at non-toxic doses [1]. Its mechanism involves dose-dependent downregulation of HIF-1α and VEGF expression, and it is protected by patent US20170239266A1 for pharmaceutical compositions targeting angiogenesis-dependent diseases [2]. This application scenario is not served by ibogaine, which lacks characterized anti-angiogenic activity. Researchers should verify HUVEC proliferation assay conditions (IC50 = 18 μM) and consider CAM assay protocols for in vivo validation. [1][2]

Application
Selection Property
Validation Focus
TRP channel pharmacology studies
Dual TRPV1/TRPA1 modulation and stimulus-selective TRPM8 antagonism
TRP expression system and calcium imaging protocol verification
Cardiac safety & hERG studies
Well-characterized hERG channel interaction potency
Patch clamp electrophysiology and source documentation review
Ibogaine semi-synthesis & derivatization
High natural abundance and reported oxidation resistance
Extraction yield, purity certification, and dimer cleavage efficiency
Angiogenesis research: HIF-1α/VEGF inhibition
Anti-angiogenic response in HUVEC and CAM models
Proliferation and tube formation assay reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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